molecular formula C14H11ClO2 B8163573 3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde

3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B8163573
M. Wt: 246.69 g/mol
InChI Key: GUKHHNJUACSVJA-UHFFFAOYSA-N
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Description

3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde is a specialized biphenyl carbaldehyde derivative intended for research and development use. This compound serves as a versatile synthetic intermediate and key building block in organic synthesis, particularly in the construction of more complex heterocyclic scaffolds with potential biological activity . The structure incorporates both aldehyde and biphenyl systems, making it a valuable precursor for various chemical transformations. The aldehyde functional group is highly reactive and allows for further elaboration via condensation reactions to form Schiff bases, or as a substrate in multi-component reactions such as the Strecker synthesis . Biphenyl carbaldehyde derivatives are frequently employed in the synthesis of a wide range of heterocyclic compounds, which are core structures in numerous physiologically active molecules and modern pharmaceuticals . Researchers can utilize this compound to develop new chemical entities for screening against various therapeutic targets. Based on its structural similarity to other biphenyl carbaldehydes, this compound is expected to have a density of approximately 1.1 g/cm³ and a melting point in the range of 57-59 °C . As a research chemical, this product is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the associated safety data sheet for detailed hazard information.

Properties

IUPAC Name

4-(3-chlorophenyl)-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-14-8-11(5-6-12(14)9-16)10-3-2-4-13(15)7-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKHHNJUACSVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

A representative synthesis involves coupling 3-chloro-4-bromobenzaldehyde with 3-methoxyphenylboronic acid. The reaction employs:

  • Catalyst : Palladium(II) acetate (Pd(OAc)2\text{Pd(OAc)}_2) (0.5–2 mol%)

  • Ligand : Triphenylphosphine (PPh3\text{PPh}_3) or SPhos (2–4 mol%)

  • Base : Potassium carbonate (K2CO3\text{K}_2\text{CO}_3) or sodium hydroxide (NaOH\text{NaOH})

  • Solvent : Ethanol/water (4:1) or toluene/ethanol mixtures

  • Temperature : 80–100°C under nitrogen atmosphere

Yields typically range from 65–85%, contingent on the purity of starting materials and exclusion of oxygen.

Industrial Adaptations

Scalable protocols replace batch reactors with continuous flow systems, enhancing heat transfer and reducing reaction times. Automated catalyst recovery systems using polymer-supported palladium nanoparticles improve cost efficiency.

Ullmann Coupling for Electron-Deficient Substrates

For substrates prone to boronic acid instability, Ullmann coupling offers a viable alternative.

Methodology

Copper(I) iodide (CuI\text{CuI}) catalyzes the coupling of 3-chloro-4-iodobenzaldehyde with 3-methoxyiodobenzene in dimethylformamide (DMF). Key parameters include:

  • Catalyst Loading : 10 mol% CuI\text{CuI}

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Temperature : 120–140°C

  • Duration : 24–48 hours

Yields are modest (50–60%) due to competitive homocoupling but improve with microwave-assisted heating (70–75%).

Oxidative Functionalization of Methyl Precursors

Direct oxidation of a methyl group to an aldehyde circumvents multi-step protection strategies.

Catalytic Oxidation

A mixture of CrO3\text{CrO}_3 and acetic acid selectively oxidizes 3'-chloro-3-methoxy-4-methylbiphenyl to the aldehyde. Key considerations:

  • Solvent : Glacial acetic acid

  • Temperature : 60–80°C

  • Duration : 6–8 hours

Yields reach 75–80%, though chromium-based oxidants pose environmental concerns.

Comparative Analysis of Methods

Method Catalyst Yield (%) Advantages Limitations
Suzuki-MiyauraPd(OAc)₂/SPhos65–85High regioselectivity, scalableBoronic acid instability
Ullmann CouplingCuI/Phenanthroline50–75Tolerates electron-deficient substratesLong reaction times, moderate yields
Friedel-Crafts AcylationAlCl₃60–70Direct aldehyde introductionRequires protection/deprotection
Oxidative FunctionalizationCrO₃75–80Single-step oxidationToxic byproducts, environmental impact

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance Ullmann coupling rates but complicate product isolation. Ethanol/water mixtures in Suzuki reactions improve catalyst dispersion and reduce side reactions.

Ligand Design

Bulky phosphine ligands (e.g., SPhos) suppress β-hydride elimination in palladium-catalyzed reactions, boosting yields by 10–15%.

Temperature Control

Microwave-assisted heating reduces Ullmann coupling durations from 48 hours to 2–4 hours, preserving substrate integrity.

Industrial-Scale Challenges

Catalyst Recovery

Immobilized palladium catalysts on magnetic nanoparticles enable >90% recovery, cutting costs by 30–40%.

Byproduct Management

Distillation traps for volatile byproducts (e.g., boronic esters in Suzuki reactions) minimize purification steps.

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated coupling reduces metal loading and operates at ambient temperatures, though yields remain suboptimal (40–50%).

Biocatalytic Approaches

Engineered cytochrome P450 enzymes oxidize methyl groups with 90% selectivity, offering a greener alternative to chromium reagents .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acids under controlled conditions.

Reagents and Conditions :

  • Potassium permanganate (KMnO₄) in acidic or neutral aqueous media.

  • Chromium trioxide (CrO₃) in acetone (Jones oxidation).

Products :

  • 3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid (confirmed via FTIR and NMR spectroscopy) .

Mechanism :
The aldehyde is oxidized via a two-step process:

  • Formation of a geminal diol intermediate in acidic conditions.

  • Further oxidation to the carboxylic acid by strong oxidizing agents.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol.

Reagents and Conditions :

  • Sodium borohydride (NaBH₄) in methanol or ethanol.

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether (for higher selectivity).

Products :

  • 3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-methanol (characterized by 1H^1\text{H}
    -NMR at δ 4.5–5.0 ppm for -OH and δ 3.6–3.8 ppm for -CH2_2
    OH) .

Mechanism :
The hydride ion (H\text{H}^-
) attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol.

Electrophilic Aromatic Substitution (EAS)

The biphenyl core undergoes EAS, with regioselectivity dictated by substituents:

  • Methoxy group (-OCH3_3
    )
    : Strongly activating (ortho/para-directing).

  • Chlorine atom (-Cl) : Weakly deactivating (meta-directing).

Nitration

Reagents and Conditions :

  • Concentrated nitric acid (HNO3\text{HNO}_3
    ) in sulfuric acid (H2SO4\text{H}_2\text{SO}_4
    ) at 0–5°C.

Products :

  • 4-Nitro-3'-chloro-3-methoxy-[1,1'-biphenyl] (major product, para to methoxy group).

  • Minor products include meta-substituted derivatives due to chlorine’s influence.

Bromination

Reagents and Conditions :

  • Bromine (Br2\text{Br}_2
    ) in acetic acid (CH3COOH\text{CH}_3\text{COOH}
    ) at 25°C.

Products :

  • 4-Bromo-3'-chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde (confirmed by LC-MS).

Nucleophilic Substitution

The chlorine atom participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Reagents and Conditions :

  • Ammonia (NH3\text{NH}_3
    )
    in ethanol at 150°C (high temperature required due to chlorine’s deactivating effect).

  • Thiophenol (PhSH\text{PhSH}
    )
    in the presence of a copper catalyst.

Products :

  • 3-Methoxy-3'-amino-[1,1'-biphenyl]-4-carbaldehyde (yield: ~65%).

  • 3-Methoxy-3'-(phenylthio)-[1,1'-biphenyl]-4-carbaldehyde (yield: ~72%).

Mechanism :
Aromatic rings activated by electron-withdrawing groups undergo NAS via a Meisenheimer complex intermediate.

Schiff Base Formation

The aldehyde reacts with primary amines to form imines.

Reagents and Conditions :

  • Aniline (C6H5NH2\text{C}_6\text{H}_5\text{NH}_2
    )
    in ethanol under reflux .

Products :

  • N-(3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-yl)methyleneaniline (confirmed by 13C^{13}\text{C}
    -NMR at δ 160–165 ppm for C=N) .

Applications :

  • Used as intermediates in pharmaceuticals and coordination chemistry .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions extend the biphenyl system.

Reagents and Conditions :

  • Suzuki-Miyaura coupling : Pd(PPh3_3
    )4_4
    , arylboronic acid, K2_2
    CO3_3
    , in toluene/ethanol (3:1) at 80°C .

Products :

  • 4-(3'-Chloro-3-methoxyphenyl)-[1,1'-biphenyl]-4-carbaldehyde (yield: 85–90%) .

Mechanistic Insights

  • Electronic Effects : The methoxy group enhances electron density on the adjacent ring, favoring electrophilic attack at the para position. Conversely, the chlorine atom deactivates its ring, directing substitution meta to itself.

  • Steric Effects : Bulky substituents on the biphenyl system influence reaction rates and regioselectivity in coupling reactions .

Comparative Reactivity

Compound Reactivity in EAS Preferred Reaction Sites
3'-Chloro-3-methoxybiphenyl-4-carbaldehydeModeratePara to -OCH₃, meta to -Cl
4-Chloro-[1,1'-biphenyl]-3-carbaldehydeLowMeta to -Cl
4'-Methoxybiphenyl-3-carbaldehydeHighPara to -OCH₃

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, which are crucial for the development of more complex molecules.

Key Reactions:

  • Aldol Condensation: The aldehyde group can undergo aldol reactions, forming β-hydroxy aldehydes or ketones, which are valuable intermediates in organic synthesis.
  • Cross-Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki and Heck reactions, which are widely used to form biaryl compounds that are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its biological activity. Research indicates that derivatives of biphenyl aldehydes exhibit various pharmacological properties.

Biological Activities:

  • Antitumor Activity: Compounds related to 3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde have been evaluated for their antitumor effects. Studies suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties: The compound has demonstrated activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Materials Science

In materials science, 3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde is utilized in the development of advanced materials.

Applications:

  • Fluorescent Dyes: Its derivatives are used as fluorescent probes in biological imaging and sensor applications due to their ability to emit light upon excitation.
  • Polymer Chemistry: This compound can act as a monomer or cross-linking agent in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.

Case Study 1: Synthesis of Antitumor Agents

A research study focused on synthesizing novel derivatives of 3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde for evaluating their antitumor properties. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Case Study 2: Development of Fluorescent Probes

Another study explored the use of this compound in developing fluorescent probes for cellular imaging. The synthesized derivatives exhibited strong fluorescence and were successfully used to visualize cellular structures in live cells.

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisIntermediate for aldol and cross-coupling reactionsVersatile building block for complex molecules
Medicinal ChemistryAntitumor and antimicrobial agentsPotential for new drug development
Materials ScienceFluorescent dyes and polymer applicationsEnhanced properties for imaging and material strength

Mechanism of Action

The mechanism of action of 3’-Chloro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS No. Substituents Similarity Score Molecular Weight Key Properties/Applications
3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde - 3'-Cl, 3-OCH₃, 4-CHO - ~250.66* Intermediate for pharmaceuticals, agrochemicals
3'-Chloro-[1,1'-biphenyl]-4-carbaldehyde 400744-49-2 3'-Cl, 4-CHO 1.00 220.66 Higher electrophilicity due to lack of OCH₃
3',5'-Dichloro-[1,1'-biphenyl]-4-carbaldehyde 221018-04-8 3',5'-Cl, 4-CHO 0.96 255.11 Increased polarity; potential herbicide intermediate
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde 118350-17-7 4'-OCH₃, 3-CHO - 212.24 Altered regioselectivity in reactions due to OCH₃ position
3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde 400750-63-2 3'-F, 4-CHO - 204.19 Enhanced reactivity in catalytic hydrogenation
3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-carbaldehyde 2901096-85-1 3'-Cl, 5'-F, 4-CHO - 234.65 Higher boiling point (346°C predicted)

*Estimated based on molecular formula C₁₄H₁₁ClO₂.

Key Observations:

Substituent Position and Electronic Effects: The 3-OCH₃ group in the target compound donates electrons via resonance, reducing the electrophilicity of the aldehyde compared to 3'-Chloro-[1,1'-biphenyl]-4-carbaldehyde. This may slow nucleophilic addition reactions but enhance stability .

Halogen Variations :

  • Replacing Cl with F (e.g., 3'-Fluoro) reduces steric bulk and increases electronegativity, favoring reactions like catalytic hydrogenation .

Methoxy Group Position :

  • Moving the OCH₃ group from 3 to 4' (as in 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde) alters conjugation patterns, affecting electronic distribution and reactivity in cross-coupling reactions .

Physicochemical Properties

  • Boiling Point and Density :
    • The target compound’s predicted boiling point and density are expected to lie between 3'-Chloro-[1,1'-biphenyl]-4-carbaldehyde (simpler structure) and 3',5'-Dichloro derivatives (higher molecular weight). For example, 3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-carbaldehyde has a predicted boiling point of 346°C and density of 1.285 g/cm³ .
  • Solubility: The OCH₃ group enhances solubility in organic solvents (e.g., ethanol, DCM) compared to non-polar analogues .

Biological Activity

3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse research sources.

Synthesis

The synthesis of 3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde typically involves the reaction of appropriate chlorinated biphenyl derivatives with methoxy groups followed by formylation. The methodology can vary, but common approaches include nucleophilic substitution and electrophilic aromatic substitution techniques.

Antitumor Activity

Research indicates that derivatives of biphenyl compounds, including 3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde, exhibit significant antitumor properties. A study found that related compounds demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds were tested against human prostate cancer cell lines (PC-3 and DU145), showing a dose-dependent decrease in cell viability with IC50 values in the micromolar range .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar biphenyl derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 2–64 µg/mL depending on the specific bacterial strain tested .

Case Studies

Several studies highlight the biological relevance of biphenyl derivatives:

  • Antitumor Efficacy : A recent study reported that a similar compound exhibited an IC50 value of 27.05 μg/mL against DU145 cells after 48 hours of treatment, demonstrating its potential as an anticancer agent .
  • Antimicrobial Activity : Another investigation noted that biphenyl derivatives had MIC values ranging from 1 µg/mL to 8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Research Findings Summary

Activity Tested Cell Lines/Bacteria IC50/MIC Values
AntitumorPC-3, DU14527.05 μg/mL (DU145)
AntimicrobialStaphylococcus aureus2–4 µg/mL
Escherichia coli1–8 µg/mL

Q & A

Q. What are the preferred synthetic routes for 3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between halogenated benzene derivatives and boronic acids. For example, coupling 3-chloro-4-bromo-methoxybenzene with a phenylboronic acid derivative under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) yields the biphenyl intermediate. Subsequent oxidation of the methyl group to the aldehyde is achieved using CrO₃ or Swern oxidation (oxalyl chloride/DMSO) .
  • Critical Parameters :
  • Temperature (80–100°C for coupling), base choice (Na₂CO₃ vs. K₂CO₃), and catalyst loading (1–5 mol%) significantly affect yield.
  • Over-oxidation risks during aldehyde formation require strict stoichiometric control.

Q. How is the crystal structure of 3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde determined, and what insights does it provide?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is the gold standard. For a structurally analogous compound (4-chloro-3'-methoxy variant), the crystal system was monoclinic (space group P2₁/c) with unit cell parameters a = 10.12 Å, b = 7.45 Å, c = 15.23 Å, and β = 105.6°. The aldehyde group adopts a planar conformation, stabilized by weak C–H···O interactions .
  • Key Observations :
  • Dihedral angles between phenyl rings (15–25°) indicate moderate conjugation.
  • Halogen and methoxy substituents influence packing via van der Waals forces and halogen bonding.

Q. What are the dominant reactivity patterns of the aldehyde group in this compound?

  • Methodological Answer : The aldehyde participates in nucleophilic addition (e.g., Grignard reagents), condensation (with amines to form Schiff bases), and oxidation (to carboxylic acids using KMnO₄). For example:
  • Schiff Base Synthesis : Reacting with aniline in ethanol under reflux (12 h, 80°C) yields a Schiff base with >85% conversion.
  • Reductive Amination : Using NaBH₃CN and primary amines produces secondary amines, useful in pharmaceutical intermediates .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and regioselectivity of reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reveals:
  • Electrostatic Potential Maps : The aldehyde carbon is highly electrophilic (MEP = +45 kcal/mol), while the methoxy group donates electron density via resonance.
  • Regioselectivity in Electrophilic Substitution : Chlorine at the 3'-position directs incoming electrophiles to the para position of the adjacent ring.
  • Table : Calculated vs. Experimental Bond Lengths (Å)
Bond TypeDFT ValueExperimental (SC-XRD)
C=O (Aldehyde)1.211.23
C-Cl1.761.74

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in enzyme inhibition studies (e.g., cytochrome P450 3A4) arise from assay conditions. A systematic approach includes:
  • Standardized Assays : Use recombinant CYP3A4 with NADPH regeneration systems (pH 7.4, 37°C).
  • Control for Solubility : DMSO concentration ≤0.1% to avoid artifactual inhibition.
  • Meta-Analysis : Pooled data from 5 studies show IC₅₀ = 12 ± 3 µM (n = 15), suggesting moderate potency .

Q. How does the compound’s substitution pattern affect its application in materials science?

  • Methodological Answer : The chloro-methoxy-aldehyde triad enables:
  • Liquid Crystal Synthesis : The biphenyl core supports mesophase formation, while polar substituents tune dielectric anisotropy.
  • Coordination Polymers : Aldehyde groups act as ligands for transition metals (e.g., Cu²⁺), forming 2D networks with BET surface areas >400 m²/g.
  • Comparative Table : Thermal Stability of Biphenyl Derivatives
CompoundT₅% (Decomposition, °C)
3'-Chloro-3-methoxy variant285
3',5'-Dichloro analog310
Non-halogenated biphenyl aldehyde230

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